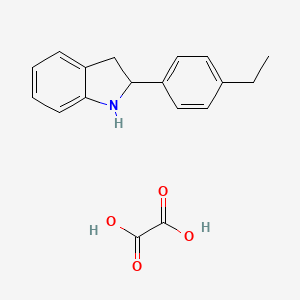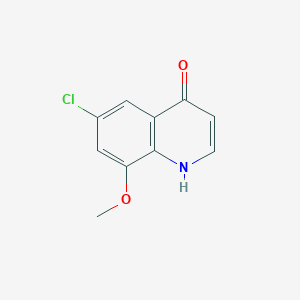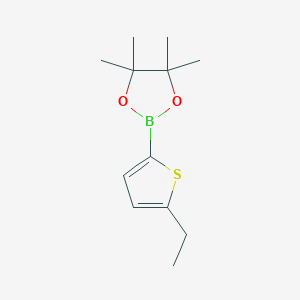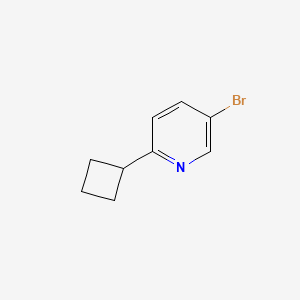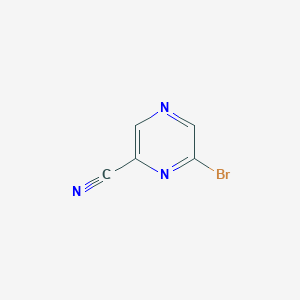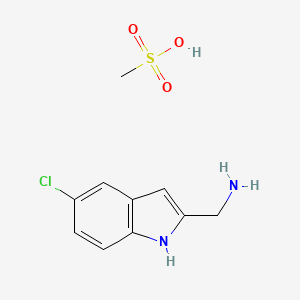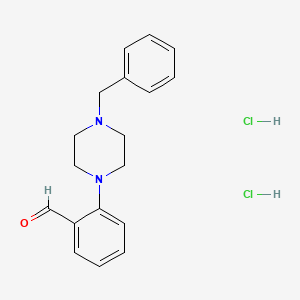![molecular formula C18H18ClF3N4O2 B1440281 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea CAS No. 1211298-93-9](/img/structure/B1440281.png)
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea
Vue d'ensemble
Description
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea is a useful research compound. Its molecular formula is C18H18ClF3N4O2 and its molecular weight is 414.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereoselective Synthesis in Kinase Inhibition
Research includes the development of potent PI3 kinase inhibitors, highlighting the importance of stereoselective synthesis techniques. The study by Chen et al. (2010) details the synthesis of an active metabolite of the kinase inhibitor PKI-179, demonstrating the critical role of stereochemistry in the efficacy of such compounds (Zecheng Chen et al., 2010).
Corrosion Inhibition
Mannich bases derived from urea compounds have shown effectiveness as corrosion inhibitors for steel surfaces in acidic environments. Jeeva et al. (2015) explored the corrosion inhibition properties of urea-derived Mannich bases, underscoring the potential industrial applications of such chemicals in protecting metal surfaces (M. Jeeva et al., 2015).
Cytokinin-like Activity and Rooting Enhancement
Urea derivatives have been identified to exhibit cytokinin-like activity, influencing plant growth and development. Ricci and Bertoletti (2009) reviewed the role of urea derivatives in cell division and differentiation, with specific compounds enhancing adventitious root formation. This underscores the agricultural and botanical significance of these compounds (A. Ricci & C. Bertoletti, 2009).
Novel Synthesis Routes
Research into the synthesis of pyridine and fused pyridine derivatives by Al-Issa (2012) provides insights into the chemical versatility and potential pharmaceutical applications of urea derivatives. This study expands the library of nitrogen-containing heterocycles, crucial for drug development (S. A. Al-Issa, 2012).
Crystal Structure Analysis
The crystal structure analysis of chlorfluazuron, a benzoylphenylurea insecticide, by Cho et al. (2015), reveals the molecular arrangements that contribute to the compound's efficacy. Understanding these structures aids in the design of more effective pesticides (Seonghwa Cho et al., 2015).
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O2/c19-14-4-3-13(18(20,21)22)10-15(14)25-17(27)24-11-12-2-1-5-23-16(12)26-6-8-28-9-7-26/h1-5,10H,6-9,11H2,(H2,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHCGBJJVJDFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127169 | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-N′-[[2-(4-morpholinyl)-3-pyridinyl]methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea | |
CAS RN |
1211298-93-9 | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-N′-[[2-(4-morpholinyl)-3-pyridinyl]methyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211298-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-N′-[[2-(4-morpholinyl)-3-pyridinyl]methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)

